molecular formula C19H15N3S B6552711 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-08-9

4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B6552711
CAS RN: 1040658-08-9
M. Wt: 317.4 g/mol
InChI Key: QKGGFGJXMTXABF-UHFFFAOYSA-N
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Description

Pyrazine is a nitrogen-containing six-membered heterocyclic ring . Many of its derivatives are identified as bioactive molecules . The presence of nitrogen atoms in pyrazine equips it with the ability to protonate and quarternize readily .


Synthesis Analysis

Pyrazines can be synthesized by various methods such as the extraction of natural products, the chemical and biocatalytic synthesis, and fermentation by microorganisms .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Chemical Reactions Analysis

Pyrazine derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .


Physical And Chemical Properties Analysis

Physical properties of pyrazine derivatives can include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Antibacterial Activity

The synthesis of novel triazolo[4,3-a]pyrazine derivatives has garnered attention due to their potential as antimicrobial agents . Researchers have characterized these compounds using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. Among the synthesized derivatives, some demonstrated moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line agent ampicillin.

Anticancer Properties

Exploring derivatives of [1,2,4]triazolo[4,3-a]pyrazine has led to the discovery of compounds bearing 4-oxo-pyridazinone moieties. These derivatives were evaluated for their inhibitory effects against cancer cell lines, including A549, MCF-7, and HeLa. Understanding their interactions with cellular targets and mechanisms of action could pave the way for novel anticancer therapies .

Mechanism of Action

While specific mechanisms of action for “4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine” are not available, pyrazine compounds are known for their diverse biological activities .

Safety and Hazards

Safety data sheets for related compounds suggest that pyrazine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions could involve further investigation into the synthesis methods, pharmacological properties, mechanisms of action, and potential applications of pyrazine derivatives .

properties

IUPAC Name

4-benzylsulfanyl-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-23-19-18-13-17(16-9-5-2-6-10-16)21-22(18)12-11-20-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGGFGJXMTXABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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